ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Catalog No.
S6536645
CAS No.
2408964-46-3
M.F
C6H10ClN3O2S
M. Wt
223.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxyl...

CAS Number

2408964-46-3

Product Name

ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

IUPAC Name

ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H

InChI Key

FDGMONRRJFSKNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CN.Cl

Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound recognized for its unique structure and potential applications in medicinal chemistry. With the molecular formula C7H11N3O2SClC_7H_{11}N_3O_2SCl and a molecular weight of approximately 239.7 g/mol, this compound appears as a white powder that is soluble in water and methanol. It has a melting point of 204-206°C and exhibits moderate stability under various pH conditions, although it is sensitive to light and heat.

The compound serves as an analog of the amino acid histidine, making it a valuable building block for drug development. Its structural features contribute to a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.

Due to its functional groups. Notably, it can participate in:

  • Condensation Reactions: Involving the formation of amides or other derivatives.
  • Cyclization Reactions: Leading to the formation of more complex heterocycles.
  • Substitution Reactions: Particularly at the nitrogen or carbon atoms adjacent to the thiadiazole ring.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

The biological activity of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has been extensively studied. Key findings include:

  • Antibacterial Activity: Effective against various strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
  • Antifungal Activity: Inhibits growth of fungi like Candida albicans and Aspergillus terreus.
  • Antitumor Activity: Induces apoptosis in cancer cells, showcasing potential in cancer therapy.
  • Antiviral Activity: Demonstrated efficacy against viruses such as Herpes Simplex Virus and Human Immunodeficiency Virus.

These properties highlight its potential as a therapeutic agent in multiple medical fields.

The synthesis of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride typically involves a multistep process:

  • Condensation Reaction: Glycine is reacted with thiourea in the presence of a metal catalyst to form an intermediate.
  • Cyclization: The intermediate is then cyclized with ethyl chloroformate to yield ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt form for improved solubility and stability.

Various analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the identity and purity of the synthesized compound.

Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has several applications:

  • Drug Development: Serves as a precursor for synthesizing new pharmaceutical compounds with enhanced biological activities.
  • Research Tool: Utilized in studies exploring mechanisms of action against bacterial and viral infections.
  • Chemical Research: Investigated for its potential in developing new synthetic methodologies within organic chemistry.

The compound's unique structure allows for modifications that can lead to novel therapeutic agents.

Studies on the interactions of ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride with biological targets are crucial for understanding its mechanism of action. Research indicates that:

  • The compound can form hydrogen bonds with various enzymes and receptors, enhancing its pharmacological activity.
  • Interaction studies have shown that it may inhibit specific pathways involved in bacterial growth and viral replication.

Further investigation into these interactions will help elucidate its full therapeutic potential.

Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride shares structural similarities with several other thiadiazole derivatives. Here are some comparable compounds:

Compound NameCAS NumberKey Properties
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate64837-53-2Antimicrobial properties
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate1030613-07-0Enhanced antibacterial activity
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate4970-53-0Antiviral properties
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylateNot ListedPotential anti-inflammatory effects

Uniqueness

Ethyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is distinguished by its specific amino group substitution which enhances its biological activity profile compared to other derivatives. Its broad spectrum of activities makes it a promising candidate for further research in drug development .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

223.0182254 g/mol

Monoisotopic Mass

223.0182254 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-25

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